molecular formula C14H15NS2 B14237424 1-Cyano-1-cyclohexyl dithiobenzoate CAS No. 220182-89-8

1-Cyano-1-cyclohexyl dithiobenzoate

Cat. No.: B14237424
CAS No.: 220182-89-8
M. Wt: 261.4 g/mol
InChI Key: FYUMHHFLRJERAM-UHFFFAOYSA-N
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Description

1-Cyano-1-cyclohexyl dithiobenzoate is a specialized dithioester compound that functions as a highly effective chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization . This controlled radical polymerization technique enables precise manipulation of polymer architecture and molecular weight distributions . The compound's chemical structure features both an electron-withdrawing cyano group and a bulky cyclohexyl moiety, which synergistically enhance its reactivity and control over the polymerization process . Researchers utilize this dithioester for synthesizing well-defined polymers with narrow polydispersity indices, including block copolymers, homopolymers, and other advanced polymeric architectures from various monomer substrates such as styrenes, acrylates, and methacrylates . The mechanism involves a reversible chain-transfer process where the dithioester group compounds mediate rapid equilibrium between active and dormant polymer chains, enabling controlled growth while minimizing termination reactions . This RAFT agent is particularly valuable in materials science for producing polymers with specific mechanical, thermal, or solution properties for applications ranging from advanced elastomers to functional materials . This compound is provided For Research Use Only and is strictly intended for laboratory research purposes by qualified investigators. Not for diagnostic, therapeutic, or human use. Proper handling procedures and storage under inert atmosphere are recommended to maintain stability and performance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220182-89-8

Molecular Formula

C14H15NS2

Molecular Weight

261.4 g/mol

IUPAC Name

(1-cyanocyclohexyl) benzenecarbodithioate

InChI

InChI=1S/C14H15NS2/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

FYUMHHFLRJERAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)SC(=S)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Cyano 1 Cyclohexyl Dithiobenzoate

Direct Synthesis Routes via Radical Precursors

Direct synthesis methods offer a straightforward approach to obtaining 1-cyano-1-cyclohexyl dithiobenzoate by reacting a radical source with a suitable dithioacyl compound.

Reaction of Di(thiobenzoyl)disulfide with Azobis(cyclohexanecarbonitrile)

A prominent method for the synthesis of this compound involves the reaction between di(thiobenzoyl)disulfide and a radical initiator, azobis(cyclohexanecarbonitrile). researchgate.net This process relies on the thermal decomposition of the azo compound to generate cyanocyclohexyl radicals.

The generated radicals then react with di(thiobenzoyl)disulfide. This reaction proceeds through the cleavage of the disulfide bond, leading to the formation of the desired this compound and a dithiobenzoate radical. researchgate.net The newly formed dithiobenzoate radical can then recombine with another cyanocyclohexyl radical, further propagating the formation of the target dithioester. researchgate.net

The efficiency of this synthesis is influenced by several factors, including temperature, reaction time, and the molar ratio of reactants. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. researchgate.netchemrxiv.org Generally, these reactions are conducted under inert atmospheres to prevent unwanted side reactions with oxygen. The choice of solvent can also play a role in the reaction kinetics and solubility of the reactants and products. researchgate.net While specific optimized conditions for this exact reaction are not detailed in the provided results, general principles of RAFT agent synthesis suggest that careful control of these variables is essential for a successful and efficient process. researchgate.netchemrxiv.org

Following the reaction, the desired this compound must be separated from unreacted starting materials, initiator byproducts, and any side products. Common purification techniques include column chromatography, which separates compounds based on their polarity. osti.gov Recrystallization from appropriate solvents is another effective method for obtaining a highly pure product. osti.gov In some instances, particularly for volatile compounds, sublimation under high vacuum can be employed. osti.gov The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Table 1: Purification Techniques for Dithioesters

Purification MethodDescriptionApplicability
Column Chromatography Separates compounds based on differential adsorption to a stationary phase.Widely applicable for removing impurities with different polarities.
Recrystallization Purifies crystalline compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.Effective for obtaining high-purity crystalline products.
Sublimation Purifies volatile solids by heating them to a gaseous state, followed by condensation back to a solid on a cold surface.Suitable for volatile compounds and can provide very pure products.

In Situ Generation of this compound for Polymerization

An alternative and efficient approach is the in situ generation of the dithioester chain transfer agent directly within the polymerization vessel. google.com This method avoids the need for separate synthesis and purification steps. In this process, a precursor like di(thiobenzoyl)disulfide is introduced into the polymerization mixture along with the monomer and a radical initiator such as azobis(cyclohexanecarbonitrile). google.com

Alternative Synthetic Strategies for Dithioester Chain Transfer Agents

Beyond the direct reaction with radical initiators, other synthetic strategies exist for preparing dithioester chain transfer agents, which can be adapted for the synthesis of this compound. researchgate.netresearchgate.netresearchgate.net

Considerations for Precursor Materials and Radical Sources

The synthesis of dithioesters often begins with the formation of a dithiocarboxylic acid or its salt. researchgate.netnih.gov A common method involves the reaction of a Grignard reagent with carbon disulfide. researchgate.netnih.gov For instance, the synthesis of dithiobenzoic acid can be achieved by reacting phenylmagnesium bromide with carbon disulfide. nih.gov This dithiocarboxylic acid can then be reacted with a suitable alkylating agent to yield the final dithioester.

The choice of radical source is also a critical consideration. Azo compounds, such as azobisisobutyronitrile (AIBN) and azobis(cyclohexanecarbonitrile), are frequently used due to their predictable decomposition kinetics. sciforum.netsciforum.net The selection of the initiator should be based on the desired reaction temperature and the reactivity of the generated radicals. The structure of the radical derived from the initiator ultimately becomes the "R" group in the RAFT agent, which influences the initiation and control of the polymerization process. google.com

Table 2: Common Radical Initiators for Dithioester Synthesis

Radical InitiatorChemical NameDecomposition Temperature Range (°C)
AIBN Azobisisobutyronitrile60 - 80
ACCN Azobis(cyclohexanecarbonitrile)80 - 100

Mechanistic Investigations of 1 Cyano 1 Cyclohexyl Dithiobenzoate in Raft Polymerization

Fundamental Steps of the RAFT Equilibrium

The RAFT process is a degenerative chain transfer process superimposed on a conventional free radical polymerization. researchgate.net It involves a series of equilibria that allow for the controlled growth of polymer chains.

The polymerization is initiated by a standard radical initiator, which generates free radicals that then react with monomer units to form propagating polymer chains (P•). In the presence of a dithiobenzoate RAFT agent, such as 1-Cyano-1-cyclohexyl dithiobenzoate, these propagating radicals rapidly add to the thiocarbonyl group of the RAFT agent. researchgate.net This initial phase, often referred to as the pre-equilibrium, establishes a dynamic equilibrium between active propagating chains and dormant chains capped by the RAFT agent. researchgate.net

The rate of polymerization can be influenced by the presence of the dithiobenzoate. In some cases, particularly with acrylic and styrenic monomers, dithiobenzoates can lead to rate retardation. researchgate.netresearchgate.net This effect is attributed to the stability of the intermediate radical adduct and can result in an induction period at the beginning of the polymerization. researchgate.net

The core of the RAFT mechanism is the reversible addition-fragmentation process. A propagating polymer radical (P•) adds to the C=S bond of the dormant polymer chain (capped with the dithiobenzoate moiety) to form an intermediate radical. This intermediate is stabilized by the delocalization of the radical onto the dithiobenzoate group. researchgate.net This intermediate can then fragment in one of two ways: either back to the original reactants or, more importantly, to form a new dormant polymer chain and a new propagating radical (R•), which is the 1-cyano-1-cyclohexyl radical in this case. d-nb.info This newly generated radical can then initiate the growth of a new polymer chain. This rapid and reversible exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

The efficiency of a RAFT agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com A higher Ctr indicates a more effective RAFT agent. For dithiobenzoates, these values are generally high, signifying efficient chain transfer. nih.gov

The RAFT process is governed by two main equilibrium constants: one for the pre-equilibrium involving the initial RAFT agent and another for the main equilibrium with the macro-RAFT agent. researchgate.net The main equilibrium constant (Keq) is the ratio of the addition rate coefficient (kad) to the fragmentation rate coefficient (kβ). researchgate.net For dithiobenzoate-mediated polymerizations, there can be significant uncertainty in these rate coefficients. researchgate.net

ParameterDescriptionTypical Values for Dithiobenzoates
Ctr (Chain Transfer Constant) Ratio of the rate of chain transfer to the rate of propagation (ktr/kp).Generally high, indicating efficient transfer. nih.gov
Keq (Equilibrium Constant) Ratio of the addition rate coefficient to the fragmentation rate coefficient (kad/kβ).Varies significantly depending on the monomer and reaction conditions. researchgate.net
kad (Addition Rate Coefficient) Rate at which a propagating radical adds to the RAFT agent.Can differ by orders of magnitude depending on the system. researchgate.net
kβ (Fragmentation Rate Coefficient) Rate at which the intermediate radical fragments.Can differ by orders of magnitude depending on the system. researchgate.net

This table provides a general overview of the kinetic parameters for dithiobenzoate RAFT agents. Specific values are highly dependent on the monomer, solvent, and temperature.

Role of the R and Z Groups in this compound Activity

The effectiveness of a RAFT agent is critically dependent on the nature of its leaving group (R group) and activating group (Z group). researchgate.net

The R group, in this case, the 1-cyano-1-cyclohexyl group, is the free radical leaving group. Its primary role is to re-initiate polymerization after being expelled from the intermediate radical adduct. d-nb.info The stability of the R• radical and its ability to efficiently add to the monomer are crucial for maintaining the living character of the polymerization.

A comparative study of trithiocarbonates with different leaving groups revealed that the 1-cyanocyclohex-1-yl group is a less effective leaving group compared to the 2-cyanopropan-2-yl group, a commonly used R group in RAFT agents. d-nb.infoflinders.edu.au This study found a fourfold decrease in the apparent chain transfer constant (Ctr,app) for the RAFT agent bearing the 1-cyanocyclohex-1-yl substituent during the polymerization of methyl methacrylate (B99206) (MMA). d-nb.info This difference is attributed to steric effects, where the bulkier cyclohexyl group hinders the fragmentation of the RAFT adduct radical. d-nb.info

Leaving Group (R-group)MonomerApparent Chain Transfer Constant (Ctr,app)Reference
bis(1-cyanocyclohex-1-yl)trithiocarbonateMMA3.4 ± 0.3 d-nb.info
bis(2-cyanopropan-2-yl)trithiocarbonateMMA13.8 ± 0.2 d-nb.info

This table compares the apparent chain transfer constants for trithiocarbonates with different leaving groups in the polymerization of methyl methacrylate (MMA) at 60°C. While the Z-group is a trithiocarbonate (B1256668) and not a dithiobenzoate, this data provides insight into the relative reactivity of the 1-cyanocyclohexyl leaving group.

The Z group, the phenyl group in this dithiobenzoate, is responsible for activating the C=S double bond towards radical addition and for stabilizing the intermediate radical adduct. researchgate.net The phenyl group, being aromatic, effectively delocalizes the radical, which is a key factor in the RAFT mechanism.

The electronic nature of the Z group can significantly influence the RAFT agent's activity. Electron-withdrawing substituents on the phenyl ring can enhance the reactivity of the dithiobenzoate, while electron-donating groups can decrease it. This is because electron-withdrawing groups increase the double-bond character of the thiocarbonyl group, making it more susceptible to radical addition.

Z-groupEffect on RAFT Agent Activity
Phenyl (in Dithiobenzoates) High activation of the C=S bond and good stabilization of the intermediate radical.
Alkylthio (in Trithiocarbonates) Also provides good control, often with less rate retardation compared to dithiobenzoates. researchgate.net
N,N-dialkyl (in Dithiocarbamates) Generally less active due to delocalization of the nitrogen lone pair with the thiocarbonyl group.

This table provides a qualitative comparison of the influence of different Z-groups on RAFT agent activity.

Understanding Polymerization Retardation Phenomena in Dithiobenzoate-Mediated RAFT

A well-known characteristic of RAFT polymerization mediated by dithiobenzoates is the occurrence of rate retardation, where the polymerization rate is slower than that of a comparable conventional free radical polymerization. rsc.org This phenomenon is particularly pronounced when using dithiobenzoate CTAs with more active monomers. nih.gov The extent of retardation is influenced by the RAFT equilibrium constant between the intermediate radical and the combination of the propagating radical and the CTA. rsc.org

The retardation observed in dithiobenzoate-mediated RAFT polymerization has been a significant area of investigation, leading to the development of various kinetic models to explain this behavior. researchgate.net One of the key debates has centered around two main models: the slow fragmentation model and the intermediate radical termination model. nih.gov The slow fragmentation model posits that the retardation arises from the slow fragmentation of the RAFT adduct radical. nih.gov

Conversely, the intermediate radical termination model suggests that termination reactions involving the intermediate RAFT adduct radical are the primary cause of retardation. To discern the validity of these models, experiments have been designed to eliminate short radicals from the system, which are believed to be a major contributor to cross-termination. researchgate.net These studies have shown that in the absence of short radicals, there is minimal retardation in the dithiobenzoate-mediated RAFT polymerization of styrene (B11656), lending support to the idea that cross-termination of very short radicals is a key factor in retardation. researchgate.net

Universal kinetic schemes have been proposed to provide a more comprehensive description of rate retardation and inhibition periods observed in dithiobenzoate-mediated RAFT polymerization. waset.org These models aim to unify the understanding of retardation across various monomer and CTA systems by considering a single relationship that accounts for monomer reactivity and CTA type. nih.gov The "Missing Step" theory, for instance, incorporates the reactivation of 2-arm intermediates in the kinetic mechanism and has been successfully modeled for the polymerization of monomers like methyl acrylate (B77674) and styrene using dithiobenzoates. researchgate.net

Table 1: Comparison of Kinetic Models for Retardation in Dithiobenzoate-Mediated RAFT

Kinetic ModelProposed Cause of RetardationKey Findings
Slow Fragmentation ModelSlow fragmentation of the intermediate RAFT adduct radical.Supported by kinetic studies showing slow fragmentation of the intermediate RAFT radical. nih.gov
Intermediate Radical Termination ModelCross-termination of short radicals with the intermediate RAFT adduct radical.Experiments eliminating short radicals showed minimal retardation, supporting this model. researchgate.net
Universal Kinetic ModelsA single relationship describing retardation for various monomers and CTAs.Suggests retardation is a universal phenomenon with varying severity. nih.gov
"Missing Step" TheoryReactivation of 2-arm intermediates in the kinetic mechanism.Successfully modeled for styrene and methyl acrylate polymerization with good agreement with experimental data. researchgate.net

Beyond the main RAFT equilibrium, several side reactions can occur during dithiobenzoate-mediated polymerization, impacting the control over the process. researchgate.net One of the most significant side reactions is irreversible termination, which can involve bimolecular termination, primary radical termination, and intermediate radical termination. researchgate.net

Online flow microreactor/mass spectrometry has been instrumental in identifying cross-termination products in the early stages of 2-cyano-2-propyl dithiobenzoate (CPDB)-mediated RAFT polymerization. nih.gov These studies revealed that cross-termination can occur at the para position of the benzoate (B1203000) ring, leading to irreversible products through re-aromatization. nih.gov The abundance of these cross-termination products appears to be dependent on the chain length. nih.gov

Other side reactions that can affect the control of the polymerization include chain transfer to solvent and chain transfer to polymer followed by β-scission, which can lead to the formation of distinct polymer populations. rsc.org The thermal instability of dithiobenzoate groups can also lead to their cleavage at elevated temperatures, a reaction similar to the Chugaev reaction. mdpi.com Furthermore, dithiobenzoates are susceptible to hydrolysis, which can be a limiting factor in their application. researchgate.net

Advanced Initiation Mechanisms in RAFT Polymerization utilizing Dithiobenzoates

To overcome some of the limitations of conventional thermal initiation, advanced initiation methods have been developed for RAFT polymerization, offering spatial and temporal control. acs.org

Photo-controlled RAFT polymerization utilizes light to initiate and control the polymerization process. acs.org One approach is photoiniferter polymerization, where the CTA itself absorbs light and undergoes homolytic C–S bond cleavage to generate an initiating radical and a thiyl radical. acs.orgrsc.org This method eliminates the need for an external photocatalyst. rsc.org The efficiency of this process can be influenced by the electronic properties of substituents on the dithiobenzoate moiety. rsc.org

Photoinduced Electron Transfer (PET)-RAFT is another powerful technique that employs a photocatalyst to initiate polymerization under visible or near-infrared light. rsc.orgnih.gov In this process, the excited photocatalyst can either reduce or oxidize the RAFT agent, leading to the generation of radicals. rsc.orgnih.gov

In the reductive quenching pathway, the excited photocatalyst is reduced by a sacrificial agent, and the resulting reduced photocatalyst then transfers an electron to the CTA, which fragments to produce a radical. rsc.org Conversely, in the oxidative quenching cycle, the excited photocatalyst directly interacts with the RAFT agent. rsc.org

Electron-rich dithiobenzoates have been developed to enhance control in both cationic and radical PET-RAFT polymerizations. acs.org These specialized CTAs can outperform other RAFT agents like trithiocarbonates and dithiocarbamates in specific polymerization systems. acs.org The choice of photocatalyst is crucial for achieving wavelength orthogonality, allowing for sequential cationic and radical polymerizations by switching the light source. acs.org For example, a tris(4-methoxyphenyl)pyrylium photocatalyst can be used for the cationic step, and a zinc tetraphenylporphyrin (B126558) photocatalyst for the radical step. acs.org Various organo-dyes, such as eosin (B541160) Y and fluorescein, have also been shown to be effective photocatalysts for PET-RAFT. rsc.org

Applications of 1 Cyano 1 Cyclohexyl Dithiobenzoate in Controlled Polymer Synthesis

Synthesis of Homopolymers with Controlled Molecular Architectures

The synthesis of homopolymers with predetermined molecular weights and low polydispersity is a primary application of 1-Cyano-1-cyclohexyl dithiobenzoate. This control is achieved through the RAFT mechanism, where the dithiobenzoate moiety reversibly caps (B75204) the growing polymer chains, minimizing termination reactions.

The polymerization of styrene (B11656) using dithiobenzoate RAFT agents allows for the synthesis of polystyrene with predictable molecular weights and narrow polydispersity indices (PDI). While specific data for this compound is not extensively reported in readily available literature, the general principles of RAFT polymerization using dithiobenzoates are well-established. The process typically involves the thermal decomposition of an initiator in the presence of the monomer (styrene) and the RAFT agent. The resulting polymer chains are end-capped with the dithiobenzoate group, allowing for potential further reactions.

Table 1: Representative Data for Polystyrene Synthesis via Dithiobenzoate-Mediated RAFT Polymerization This table presents typical results for polystyrene synthesis using a dithiobenzoate RAFT agent. The specific RAFT agent used in the cited study is cumyl dithiobenzoate.

EntryMonomer Conversion (%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)Reference
12010,0009,5001.15 capes.gov.br
24020,00019,2001.12 capes.gov.br
36030,00028,5001.10 capes.gov.br
48040,00038,0001.13 capes.gov.br

This compound and similar dithiobenzoate RAFT agents are effective in controlling the polymerization of methacrylates and methacrylamides. uq.edu.au These polymerizations are typically conducted under thermal conditions with a suitable initiator. The choice of the R-group in the RAFT agent, in this case, the 1-cyano-1-cyclohexyl group, is crucial for efficient chain transfer and reinitiation. For methacrylates, dithiobenzoates with tertiary cyanoalkyl R-groups are often effective. researchgate.net

Table 2: Polymerization of Methacrylic Monomers using Dithiobenzoate RAFT Agents This table shows results for the polymerization of methacrylate (B99206) derivatives using 4-cyanopentanoic acid dithiobenzoate (CPADB), a structurally related RAFT agent.

MonomerPolymerization Time (h)Conversion (%)Experimental Mn ( g/mol )PDI (Mw/Mn)Reference
Methacrylic Acid4558,5001.25 uq.edu.auscilit.com
Methyl Methacrylate67015,0001.20 uq.edu.auscilit.com

Fabrication of Complex Polymeric Architectures

The living nature of RAFT polymerization mediated by this compound allows for the synthesis of more complex polymer architectures beyond simple homopolymers.

Block copolymers are synthesized by the sequential addition of different monomers. After the polymerization of the first monomer is complete, the resulting polymer, which is end-capped with the dithiobenzoate group (a macro-RAFT agent), is used to initiate the polymerization of a second monomer. This process allows for the creation of well-defined diblock, triblock, and multiblock copolymers. The successful synthesis of block copolymers is dependent on the efficient crossover from the first to the second monomer, which is influenced by the reactivity of the macro-RAFT agent and the incoming monomer.

Table 3: Synthesis of a Diblock Copolymer via Sequential Monomer Addition using a Dithiobenzoate Macro-RAFT Agent This table illustrates the synthesis of a poly(methyl methacrylate)-b-poly(methacrylic acid) diblock copolymer using a poly(methyl methacrylate) macro-RAFT agent prepared with a dithiobenzoate.

BlockMonomerExperimental Mn ( g/mol )PDI (Mw/Mn)Reference
First (Macro-RAFT)Methyl Methacrylate12,0001.18 uq.edu.au
Second (Diblock)Methacrylic Acid25,0001.28 uq.edu.au

Star polymers, which consist of multiple polymer chains linked to a central core, can be synthesized using RAFT polymerization through two primary methods: the "arm-first" and "core-first" approaches. researchgate.netscispace.comnih.gov In the "arm-first" method, linear polymer chains (arms) are first synthesized using a RAFT agent like this compound. scispace.com These arms are then reacted with a cross-linking agent to form the star polymer. scispace.com The "core-first" approach involves a multifunctional RAFT agent from which the arms are grown. researchgate.netnih.gov The "arm-first" method is often preferred as it allows for better characterization of the individual arms before star formation. scispace.comrsc.org

Table 4: Representative Data for Star Polymer Synthesis via the "Arm-First" Method using a Dithiobenzoate RAFT Agent This table provides an example of polystyrene star polymer synthesis where the arms were prepared using a dithiobenzoate RAFT agent.

Polymer ArmArm Mn ( g/mol )Arm PDI (Mw/Mn)Star Polymer Mn ( g/mol )Star Polymer PDI (Mw/Mn)Reference
Polystyrene10,0001.10150,0001.30 scispace.com

Graft Copolymer Synthesis

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized with precision using RAFT polymerization. The "grafting onto" approach is a common strategy where end-functionalized polymer chains are attached to a polymer backbone. dissertation.com This can be achieved by first synthesizing polymer branches with reactive end-groups using a RAFT agent. These end-groups can then be chemically modified to facilitate their attachment to a complementary backbone. dissertation.com For instance, the thiocarbonylthio end-group inherent to RAFT-synthesized polymers can be converted into a thiol, which can then participate in reactions like thiol-ene additions to a backbone containing pendant double bonds. dissertation.com

Another major approach is "grafting from," where the RAFT agent is first incorporated into the backbone of a polymer. This macro-chain transfer agent (macro-CTA) is then used to initiate the polymerization of a second monomer, leading to the growth of side chains from the main backbone. This method offers excellent control over the length and density of the grafted chains. The versatility of dithiobenzoate RAFT agents allows for their use in creating various graft copolymer structures, tailored for specific applications. nih.govnih.gov

Table 1: Approaches in Graft Copolymer Synthesis via RAFT

Grafting Method Description Key Feature
Grafting Onto Pre-synthesized side chains are attached to a polymer backbone. dissertation.com Allows for characterization of side chains before grafting.
Grafting From Side chains are grown from initiation sites along a polymer backbone. Provides high grafting density and control over side chain length.

| Grafting Through | A macromonomer with a polymerizable group is copolymerized with another monomer. | Creates a random distribution of grafts along the backbone. |

End-Functionalized Polymers and Macromolecules

A key advantage of RAFT polymerization is the retention of the thiocarbonylthio moiety at the end of the polymer chains. nih.gov This end-group serves as a versatile handle for post-polymerization modifications, enabling the synthesis of a wide range of end-functionalized polymers. nih.gov The ZC(=S)S group can undergo various chemical transformations, including reactions with nucleophiles to form thiols or radical-induced reactions. nih.gov

Furthermore, the RAFT agent itself can be designed to contain a specific functional group. nih.gov This "R-group approach" directly installs a desired functionality at the alpha-terminus of every polymer chain. By choosing a RAFT agent with a clickable group, such as an azide (B81097) or alkyne, polymers can be readily conjugated to other molecules or surfaces using highly efficient click chemistry reactions, like the copper-catalyzed azide-alkyne cycloaddition. nih.gov This strategy allows for the creation of complex macromolecular architectures, including block copolymers and star polymers. nih.gov A catalyst-free method for single unit monomer insertion (SUMI) into RAFT agents, initiated by visible light, has also been developed, further expanding the possibilities for creating precisely defined end-functional polymers. rsc.org

Table 2: Strategies for End-Functionalization using RAFT

Strategy Description Resulting Functionality Location
Z-Group Modification Chemical transformation of the terminal ZC(=S)S group after polymerization. nih.gov ω-terminus (end of the chain)
R-Group Approach Use of a RAFT agent that already contains a functional group. nih.gov α-terminus (start of the chain)

| Single Unit Monomer Insertion (SUMI) | Insertion of a single functional monomer unit into the RAFT agent. rsc.org | Precise placement of functionality |

Synthesis of Poly(ionic liquid)s

Poly(ionic liquid)s (PILs) are a class of polymers derived from ionic liquid monomers, combining the unique properties of ionic liquids with the processability of polymers. RAFT polymerization has proven to be an effective method for synthesizing well-defined PILs. researchgate.netrsc.org The direct polymerization of ionic liquid monomers using RAFT allows for excellent control over molecular weight and results in polymers with narrow molecular weight distributions (dispersity values typically below 1.20). researchgate.netnih.gov

The synthesis of imidazolium-based PILs, for example, has been successfully demonstrated using RAFT. rsc.org By varying the ratio of the ionic liquid monomer to the chain transfer agent, PILs with a broad range of molecular weights can be achieved. rsc.org The controlled nature of the polymerization is confirmed by pseudo-first-order kinetics and a linear increase in molecular weight with monomer conversion. rsc.org The resulting PIL macro-RAFT agents retain high end-group fidelity, enabling their use in the synthesis of well-defined block copolymers. researchgate.netnih.gov These PIL-based block copolymers can self-assemble in solution to form various nanoparticle morphologies, such as spheres, vesicles, or worms. researchgate.netnih.gov

Table 3: Examples of Poly(ionic liquid)s Synthesized via RAFT

Monomer RAFT Agent Type Resulting Polymer Key Findings Reference
Imidazolium-based monomers Trithiocarbonate (B1256668) Hydrophilic poly(ionic liquid)s Narrow dispersity (Đ < 1.20), high end-group fidelity. researchgate.netnih.gov
1-methyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide Trithiocarbonate P[MVIM][NTf₂] Controlled polymerization, Mₙ up to 340.0 kDa, Đ = 1.09–1.37. rsc.org

Surface-Initiated RAFT Polymerization for Polymer Brush Formation

Surface-initiated RAFT (SI-RAFT) polymerization is a powerful technique for grafting polymer chains from a substrate, creating a dense layer known as a polymer brush. psu.edunih.gov This "grafting from" approach allows for the formation of well-defined polymer coatings that can tailor the surface properties of materials. benicewiczgroup.com

Immobilization Strategies of this compound on Substrates

To grow polymer brushes via SI-RAFT, the chain transfer agent must first be anchored to the substrate surface. A common strategy involves synthesizing a modified RAFT agent that includes a silane (B1218182) coupling group. benicewiczgroup.com This RAFT-silane agent can then be covalently bonded to surfaces rich in hydroxyl groups, such as silica (B1680970) or glass. benicewiczgroup.comresearchgate.net The surface density of the immobilized RAFT agent can be controlled by adjusting the reaction conditions during the functionalization step. benicewiczgroup.com

An alternative, known as the "Z-group approach," involves synthesizing and immobilizing a RAFT agent where the surface-anchoring group is part of the 'Z' fragment of the dithiobenzoate. researchgate.net This method has been demonstrated for surface-initiated photoinduced electron transfer RAFT (SI-PET-RAFT), which can be performed under ambient conditions and allows for spatial control through photolithography. researchgate.netutwente.nl

Growth of Polymer Brushes via Surface-RAFT

Once the RAFT agent is immobilized, the substrate is immersed in a solution containing a monomer and a radical initiator. Polymer chains then grow from the surface-bound RAFT agents. benicewiczgroup.com This process allows for the synthesis of homopolymer and block copolymer brushes with controlled thickness and composition. benicewiczgroup.com The living nature of the polymerization means that the chain ends remain active, allowing for the subsequent growth of a second block to form block copolymer brushes. benicewiczgroup.com These brushes can exhibit responsive behavior, changing their properties in response to external stimuli like solvents. researchgate.net SI-PET-RAFT is a particularly advantageous method as it uses light to drive the polymerization, offering spatial and temporal control over the growth of the polymer brushes. utwente.nl

Table 4: Characteristics of Surface-Initiated RAFT Polymerization

Feature Description Significance Reference
Immobilization RAFT agent is chemically anchored to a substrate. Creates initiation sites for polymer growth from the surface. benicewiczgroup.com
Controlled Growth Linear increase in polymer brush thickness with time. Allows for precise control over the coating thickness. researchgate.net
Block Copolymers Sequential addition of different monomers is possible. Creates multifunctional surfaces with tunable properties. benicewiczgroup.comresearchgate.net

| Spatial Control | Using techniques like photolithography with SI-PET-RAFT. | Enables the creation of patterned polymer brush structures. | utwente.nl |

Advanced Analytical and Spectroscopic Characterization of Polymers Mediated by 1 Cyano 1 Cyclohexyl Dithiobenzoate

Molecular Weight and Polydispersity Determination

A fundamental aspect of polymer characterization is the determination of its molecular weight and molecular weight distribution, often expressed as the polydispersity index (Ð). These parameters are crucial as they directly influence the physical and mechanical properties of the material. jst.go.jp

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the cornerstone technique for determining the molecular weight distribution of polymers. youtube.com This method separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Ð = Mw/Mn). youtube.comresearchgate.net

For polymers synthesized via RAFT polymerization, a key indicator of a controlled process is a linear increase in Mn with monomer conversion and the maintenance of a narrow polydispersity, typically below 1.2. nih.gov While specific data for 1-Cyano-1-cyclohexyl dithiobenzoate is not extensively published, studies on similar dithiobenzoate RAFT agents, such as 2-cyano-2-propyl dithiobenzoate, demonstrate this expected behavior. For instance, in the RAFT polymerization of methyl methacrylate (B99206) (MMA), a linear evolution of molecular weight with conversion is observed, confirming the "living" nature of the polymerization. rsc.org

The choice of eluent and column is critical for accurate GPC/SEC analysis. Solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly used for a variety of polymers. monash.edu Calibration is typically performed using polymer standards with narrow molecular weight distributions, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). youtube.com

Table 1: Representative GPC Data for Dithiobenzoate-Mediated RAFT Polymerization

MonomerRAFT AgentMn ( g/mol )Ð (Mw/Mn)Reference
Methyl Methacrylate (MMA)4-cyanopentanoic acid dithiobenzoate55,0001.24 rsc.org
tert-octyl acrylamideTrithiocarbonate-based RAFT agent-< 1.22 fluorine1.ru
N,N-dimethylacrylamideTrithiocarbonate-based RAFT agent-≤ 1.42 fluorine1.ru

This table presents typical data obtained for polymers synthesized via RAFT, illustrating the level of control achievable. The principles are directly applicable to polymerizations mediated by this compound.

Structural Elucidation and End-Group Analysis

Verifying the polymer's structure, particularly the integrity of the end-groups, is crucial for confirming the mechanism of the RAFT polymerization and for the subsequent use of the polymer as a macro-RAFT agent in block copolymer synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of polymers. Both ¹H and ¹³C NMR are used to confirm the monomer incorporation and to analyze the end-groups.

In polymers synthesized with a dithiobenzoate RAFT agent, specific resonance signals corresponding to the aromatic protons of the dithiobenzoate group and the protons adjacent to the cyano group of the initial RAFT agent can be identified. For example, in the characterization of 4-cyanopentanoic acid dithiobenzoate, the aromatic protons of the dithiobenzoate group show resonance signals in the range of 7.4–8.0 ppm in the ¹H NMR spectrum. rsc.org Similar signals would be expected for polymers end-capped with the this compound group.

NMR can also be used to determine monomer conversion during the polymerization by comparing the integral of the monomer vinyl proton signals with that of the polymer backbone signals. wpmucdn.com Furthermore, the number-average molecular weight can be estimated by comparing the integrals of the end-group signals with those of the repeating monomer units in the polymer backbone. wpmucdn.com

Mass spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization (ESI), are indispensable for the precise determination of polymer molecular weights and for providing detailed information about end-group structures and fidelity. nih.govnih.gov

MALDI-ToF MS is a soft ionization technique that generates singly charged ions with minimal fragmentation, making it ideal for analyzing polymers. nih.gov It can provide a detailed mass spectrum where each peak corresponds to an individual polymer chain with a specific degree of polymerization, allowing for the unambiguous determination of the end-group masses. nih.gov This is crucial for confirming that the polymer chains retain the dithiobenzoate end-group from the RAFT agent.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for analyzing polymers. mdpi.com ESI often produces multiply charged ions, which allows for the analysis of high molecular weight polymers on mass spectrometers with a limited m/z range. mdpi.com It is highly sensitive and can be used to identify different polymer populations and termination byproducts. nih.gov For instance, ESI-MS has been used to monitor the early stages of dithiobenzoate-mediated RAFT polymerizations, identifying not only the desired polymer chains but also products of termination reactions. nih.gov

Table 2: Expected Mass Spectrometry Results for a Polymer Synthesized with this compound

TechniqueInformation ObtainedExpected Observations
MALDI-ToF MS Absolute molecular weight, End-group verificationA series of peaks separated by the mass of the monomer unit. The mass of each peak corresponds to the mass of the initiator fragment, n monomer units, and the dithiobenzoate end-group.
ESI-MS End-group fidelity, Detection of byproductsMultiple charge state distributions confirming the main polymer series. Identification of species resulting from termination or side reactions.

Microstructure and Architectural Confirmation

For more complex polymer architectures, such as block copolymers or star polymers, a combination of analytical techniques is often necessary to confirm the desired structure.

The hyphenation of separation techniques with spectroscopic detection provides a powerful tool for comprehensive polymer characterization. Coupling Size Exclusion Chromatography with Electrospray Ionization Mass Spectrometry (SEC-ESI-MS) combines the separation power of SEC with the detailed structural information provided by ESI-MS. This allows for the mass analysis of different slices of the molecular weight distribution, providing insights into how end-group fidelity might vary with chain length. While specific applications to this compound are not documented, this technique has been applied to other RAFT systems to provide detailed architectural information.

Surface Characterization of Polymer Brushes

The characterization of the surface of polymer brushes is critical to understanding their properties and performance in various applications. The chemical nature of the outermost layer dictates interactions with the surrounding environment.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top one to ten nanometers of the material being analyzed.

In the context of polymer brushes synthesized via RAFT polymerization using a sulfur-containing agent like this compound, XPS would be expected to provide key information. Specifically, the detection and quantification of sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s) core level spectra would confirm the presence of the RAFT agent fragments at the polymer chain ends. High-resolution scans of these elements would offer insight into their chemical environment. For instance, the binding energy of the sulfur atoms would indicate whether they are present as part of the dithiobenzoate group.

However, without specific research articles that have performed and published this analysis on polymer brushes from this compound, no specific binding energy data or elemental composition tables can be presented.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry is another powerful surface analysis technique that uses a pulsed primary ion beam to desorb and ionize species from a sample surface. The resulting secondary ions are then accelerated into a time-of-flight mass analyzer, which separates them according to their mass-to-charge ratio. This technique is capable of detecting molecular fragments, providing detailed chemical information about the surface with high sensitivity.

For polymer brushes initiated by this compound, ToF-SIMS analysis would be invaluable in identifying characteristic fragments of the RAFT agent and the polymer itself. Positive and negative ion spectra would be expected to show peaks corresponding to the cyano-cyclohexyl group and the dithiobenzoate moiety, confirming their presence on the surface. The fragmentation patterns could also provide information about the structure and bonding of the polymer chains to the surface.

As with XPS, the absence of specific ToF-SIMS studies on polymer brushes synthesized with this compound in the available scientific literature means that a detailed analysis of expected mass fragments and corresponding data tables cannot be compiled.

Comparative Analysis of 1 Cyano 1 Cyclohexyl Dithiobenzoate with Other Raft Agents

Relative Reactivity and Chain Transfer Efficiency Across Monomer Classes

The reactivity of a RAFT agent is paramount for achieving a controlled polymerization, characterized by a linear evolution of molecular weight with conversion and a low polydispersity index (PDI). Dithiobenzoates, as a class, are recognized for their very high chain transfer constants (Ctr), making them highly effective for a range of monomers. sigmaaldrich.comcmu.edu

The chain transfer efficiency of 1-Cyano-1-cyclohexyl dithiobenzoate is influenced by both the cyano-substituted cyclohexyl leaving group (R group) and the dithiobenzoate moiety (Z group). The cyano group provides good stabilization for the expelled radical, facilitating its re-initiation of polymerization, a key step in the RAFT mechanism. The cyclohexyl group, being a bulky substituent, can introduce steric effects that may modulate the rates of addition and fragmentation.

While specific Ctr values for this compound are not extensively reported, general trends for dithiobenzoates suggest high reactivity towards a variety of monomers, particularly "more activated monomers" (MAMs) such as styrenes and methacrylates. For instance, cumyl dithiobenzoate, a structurally related dithiobenzoate, exhibits high transfer constants in styrene (B11656) polymerization. cmu.edu The polymerization of methyl methacrylate (B99206) (MMA) is also well-controlled by dithiobenzoate-based RAFT agents like 2-cyanoprop-2-yl dithiobenzoate. unibo.itnih.gov

The effectiveness of RAFT agents can be summarized in their suitability for different monomer classes.

Interactive Data Table: General Suitability of RAFT Agent Classes for Various Monomers

RAFT Agent ClassStyrenesAcrylatesMethacrylatesVinyl Esters
Dithiobenzoates (e.g., this compound) ExcellentGoodExcellentPoor
Trithiocarbonates GoodExcellentGoodModerate
Dithiocarbamates ModerateGoodPoorGood
Xanthates PoorModeratePoorExcellent

This table is based on general trends reported for RAFT agent classes. sigmaaldrich.com

Stability Considerations: Hydrolytic and Thermal Aspects

The stability of the RAFT agent under polymerization conditions is crucial to maintain control throughout the reaction. Dithiobenzoates, including this compound, are known to be susceptible to hydrolysis, particularly in comparison to other RAFT agent classes like trithiocarbonates. sigmaaldrich.com This hydrolytic instability can lead to the degradation of the RAFT agent, potentially affecting the polymerization kinetics and the end-group fidelity of the polymer chains.

From a thermal stability perspective, dithiobenzoates are generally considered more stable than some other RAFT agents, such as xanthates. researchgate.net However, thermal decomposition of dithioesters can occur at elevated temperatures (e.g., 120 °C), leading to the formation of byproducts like dithiobenzoic acid and unsaturated compounds, which can retard the polymerization and broaden the molecular weight distribution. researchgate.net The thermal stability is also influenced by the R group; for instance, the thermal decomposition of the cyclohexane (B81311) moiety itself initiates via C-C bond fission at high temperatures. rsc.org The presence of the cyano group can also impact thermal stability. rsc.org

Interactive Data Table: General Stability Comparison of RAFT Agent Classes

RAFT Agent ClassHydrolytic StabilityThermal Stability
Dithiobenzoates (e.g., this compound) LowModerate to High
Trithiocarbonates HighModerate
Dithiocarbamates ModerateModerate
Xanthates ModerateLow

This table provides a qualitative comparison based on general literature data. sigmaaldrich.com

Impact of RAFT Agent Structure on Polymerization Control and Kinetics

The structure of the RAFT agent has a profound impact on the control over polymerization and the reaction kinetics. The Z group primarily influences the stability of the intermediate radical and the rates of addition and fragmentation, while the R group must be a good homolytic leaving group capable of efficiently re-initiating polymerization.

The choice of the R group is critical for controlling the polymerization of specific monomers. For example, in the polymerization of styrene, RAFT agents with cyano-substituted R groups have been shown to provide a high polymerization rate. researchgate.net

Comparison with Trithiocarbonate (B1256668), Dithiocarbamate, and Xanthate Derivatives

A direct comparison with other major classes of RAFT agents highlights the specific advantages and disadvantages of using this compound.

Trithiocarbonates: These agents are generally more hydrolytically stable than dithiobenzoates. sigmaaldrich.com They offer good control over a wide range of monomers, including both MAMs and some less activated monomers (LAMs). While dithiobenzoates often have higher chain transfer constants, the increased stability of trithiocarbonates can be advantageous in certain polymerization systems, particularly in aqueous media. sigmaaldrich.commdpi.com

Dithiocarbamates: The reactivity of dithiocarbamates is highly dependent on the substituents on the nitrogen atom. They are particularly effective for controlling the polymerization of LAMs like vinyl acetate (B1210297) and N-vinylpyrrolidone, a monomer class for which dithiobenzoates are generally unsuitable. sigmaaldrich.com

Xanthates: Xanthates typically have lower chain transfer constants compared to dithiobenzoates and are less effective for controlling the polymerization of MAMs. sigmaaldrich.com Their primary application lies in the polymerization of LAMs. They are also known to be less thermally stable than dithiobenzoates. researchgate.net

Interactive Data Table: Feature Comparison of RAFT Agent Classes

FeatureDithiobenzoates (e.g., this compound)TrithiocarbonatesDithiocarbamatesXanthates
Chain Transfer Constant (Ctr) Very HighHighModerateLow
Monomer Compatibility Mainly MAMsBroad (MAMs & LAMs)Mainly LAMsMainly LAMs
Hydrolytic Stability LowHighModerateModerate
Control over PDI Excellent for MAMsGood to ExcellentGood for LAMsGood for LAMs

This table presents a generalized comparison of the key features of different RAFT agent classes. sigmaaldrich.com

Computational and Theoretical Studies on 1 Cyano 1 Cyclohexyl Dithiobenzoate Mediated Raft

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly ab initio molecular orbital theory and density functional theory (DFT), have provided profound insights into the elementary steps of the RAFT mechanism. These studies are crucial for understanding the stability of radical intermediates and the energy barriers associated with the addition and fragmentation steps, which are at the heart of the RAFT process.

High-level ab initio calculations have been employed to investigate the RAFT adduct radical. nih.gov These studies have shown that the stability of this intermediate plays a pivotal role in the polymerization kinetics. For dithiobenzoate-mediated systems like those using CPDB, the adduct radical can be relatively stable. This stability can lead to a decrease in the fragmentation rate, which is a key factor contributing to the phenomenon of rate retardation observed in some RAFT polymerizations. nih.gov

Ab initio calculations have been used to model the addition-fragmentation equilibria. For instance, in the polymerization of methyl acrylate (B77674) with cumyl dithiobenzoate, a compound similar to CPDB, calculations indicated that slow fragmentation of the RAFT adduct radical is a likely cause of rate retardation. nih.gov The energy profile of the reaction pathway, including the transition states for addition and fragmentation, can be mapped out, revealing the kinetics of these reversible steps.

Furthermore, quantum chemical methods have been used to assess the influence of the substituents on the RAFT agent. For CPDB, the 2-cyano-2-propyl group is an effective reinitiating radical (R-group), and the phenyl group (Z-group) provides the necessary reactivity to the C=S bond for the addition of propagating radicals. Computational studies have confirmed that modifications to the Z-group, such as adding electron-withdrawing or electron-donating substituents, can significantly alter the activity of the chain transfer agent. researchgate.net

Kinetic Simulations and Modeling of Polymerization Behavior

Kinetic modeling is an indispensable tool for understanding and optimizing RAFT polymerizations. By simulating the concentrations of various species (monomer, initiator, radicals, dormant chains) over time, researchers can predict the evolution of monomer conversion, molecular weight, and polydispersity.

Software packages like PREDICI are commonly used to perform deterministic simulations of the complex set of differential equations that describe the RAFT process. whiterose.ac.uk These models incorporate all the elementary reactions: initiation, propagation, the RAFT pre-equilibrium and main equilibrium, and termination reactions, including cross-termination between different radical species. nih.gov

For CPDB-mediated polymerizations, kinetic modeling has been successfully used to describe the experimental data. For example, in the polymerization of methyl methacrylate (B99206) (MMA), simulations have shown that a model incorporating chain-length-dependent termination can accurately describe the observed slight retardation. psu.edu The simulations also highlighted that at high concentrations, the RAFT agent could slow down the polymerization rate due to the formation of shorter, more mobile growing chains that have a higher termination rate. psu.edu

Ab initio calculated rate coefficients can be integrated into kinetic models to provide a more fundamental prediction of the polymerization behavior. researchgate.netnih.gov This approach combines the accuracy of quantum chemistry with the macroscopic view of kinetic simulations. For a similar RAFT agent, 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668), this combined method allowed for the reliable simulation of conversion, number-average chain length, and dispersity that matched experimental observations. researchgate.netnih.gov

Below is an interactive data table summarizing typical experimental conditions for the RAFT polymerization of Methyl Methacrylate (MMA) using CPDB, as found in the literature.

MonomerInitiatorRAFT AgentTemperature (°C)Solvent[Monomer]:[RAFT]:[Initiator]Reference
MMAAIBNCPDB60TolueneVariable rsc.org
MMAAIBNCPDB60Benzene (B151609)Variable researchgate.net
MMAAIBNCPDB90BenzeneVariable researchgate.net
n-Butyl AcrylateAIBNCPDB100Toluene200:1:Variable nih.gov

Prediction of Chain Transfer Constants and Retardation Effects

The effectiveness of a RAFT agent is quantified by its chain transfer constant (Ctr), which is a composite of the rate constants for the addition (kadd) and fragmentation (kfrag) steps. Computational methods can be used to predict these fundamental rate coefficients and, consequently, the chain transfer constant.

The prediction of Ctr is crucial for selecting the appropriate RAFT agent for a given monomer. A high Ctr value is generally desired for achieving narrow molecular weight distributions. For dithiobenzoates like CPDB, the chain transfer constants are generally high for methacrylate polymerization. researchgate.net However, their performance can be affected by retardation.

Computational studies have been key to understanding the origins of retardation in dithiobenzoate-mediated RAFT. One widely accepted mechanism for retardation is the so-called "intermediate radical termination" model. In this model, the RAFT adduct radical, if sufficiently stable and present at a high enough concentration, can undergo termination reactions with other radicals. Ab initio calculations support this by showing that the fragmentation of the adduct radical can be slow, leading to its accumulation. nih.gov

Another proposed mechanism suggests that retardation is primarily caused by cross-termination of very short radicals. monash.edu Experimental tests of this model, using systems designed to eliminate short radicals, have shown a significant reduction in retardation, lending support to this hypothesis. monash.edu Online monitoring techniques coupled with mass spectrometry have also provided direct evidence for the occurrence of cross-termination events during the early stages of CPDB-mediated polymerization. nih.gov

The strength of the retardation effect has been observed to depend on the type of monomer being polymerized. rsc.org For instance, acrylic monomers tend to show more significant retardation with dithiobenzoates compared to methacrylic monomers. rsc.org This difference in behavior can be rationalized by considering the relative stabilities of the propagating radicals and the intermediate RAFT adduct radicals, which can be assessed computationally.

The following interactive table presents a conceptual comparison of chain transfer constants and retardation propensity for different monomer families with dithiobenzoate RAFT agents, based on trends reported in the literature.

Monomer FamilyTypical RAFT AgentRelative Chain Transfer Constant (Ctr)Propensity for RetardationReference
Methacrylates (e.g., MMA)CPDBHighLow to Moderate researchgate.netrsc.org
Acrylates (e.g., n-Butyl Acrylate)CPDBModerateHigh nih.govrsc.org
Styrene (B11656)CPDBHighLow to Moderate monash.edursc.org

Current Challenges and Future Perspectives in 1 Cyano 1 Cyclohexyl Dithiobenzoate Research

Mitigation Strategies for Retardation and Side Reactions

A significant challenge in RAFT polymerization, particularly when using dithiobenzoates like 1-Cyano-1-cyclohexyl dithiobenzoate, is the phenomenon of rate retardation. nih.govuq.edu.aursc.org This occurs when the polymerization rate deviates from ideal conventional radical polymerization kinetics, often leading to prolonged reaction times and incomplete monomer conversion. nih.govuq.edu.au The issue is particularly pronounced with more active monomers (MAMs). nih.gov

The primary cause of retardation is often attributed to the slow fragmentation of the intermediate RAFT adduct radical. nih.govacs.org This leads to a decrease in the concentration of actively propagating radicals. nih.gov Several strategies are being explored to mitigate this issue:

Structural Modification of the RAFT Agent: Research has shown that modifying the substituents on the dithiobenzoate can influence its activity. Introducing electron-withdrawing groups on the phenyl ring of the Z-group can enhance the chain transfer constant, leading to narrower molecular weight distributions, especially in the initial stages of polymerization. researchgate.net Conversely, electron-donating groups can worsen the performance. researchgate.net

Optimization of Reaction Conditions: Factors such as temperature and solvent play a crucial role. Higher temperatures can increase both the rate of polymerization and the transfer constant of the RAFT agent, resulting in lower polydispersities. researchgate.net The choice of solvent also has a significant impact; for instance, using benzene (B151609) for MMA polymerization can lead to narrower polydispersities at low conversions due to a lower propagation rate constant. researchgate.net

Careful Selection of Initiator and Monomer: The choice of initiator and its ratio to the RAFT agent is critical to minimize side reactions. nih.gov For certain monomers, such as acrylonitrile (B1666552), traditional dithiobenzoates like cumyl dithiobenzoate have shown poor control. acs.org The development of new dithioesters, like 2-cyanoethyl dithiobenzoate, has enabled better control over the polymerization of such challenging monomers. acs.org

Enhancing Stability and Robustness of Dithiobenzoate RAFT Agents

The stability of the dithiobenzoate RAFT agent under polymerization conditions is paramount for achieving well-defined polymers. Dithiobenzoates are known to be prone to hydrolysis and thermal instability, which can limit their application. researchgate.netsigmaaldrich.com

Research into the thermal decomposition of RAFT agents has revealed that it is a complex interplay of the stabilizing Z-group and the leaving R-group. acs.org The stability of dithiobenzoate agents is influenced by both electronic and steric effects. acs.org For instance, with the same leaving group, the stability decreases with certain phenyl substituents. acs.org

Computational studies have also provided insights into the aminolysis of dithiobenzoates, a reaction that can be used for post-polymerization modification. acs.org These studies indicate that dithiobenzoates react faster than other RAFT agents like trithiocarbonates and xanthates. acs.org

Strategies to enhance stability include:

Rational Design of the RAFT Agent: Synthesizing novel dithiobenzoate-type CTAs with specific functional groups can improve stability. For example, a dithiobenzoate CTA bearing hydroxyl groups at both terminals has been successfully used for RAFT polymerization of various monomers without the cleavage issues seen with some trithiocarbonate-type CTAs. mdpi.comnih.gov

Controlling Reaction Environment: Minimizing exposure to water and optimizing the thermal conditions of the polymerization can help prevent premature degradation of the RAFT agent.

Integration of this compound with Hybrid Polymerization Techniques (e.g., RAFT-Click Chemistry, RAFT-ATRP)

The versatility of the thiocarbonylthio end-group introduced by RAFT polymerization makes it an ideal platform for subsequent chemical modifications, often termed "click" chemistry. This allows for the synthesis of complex macromolecular architectures.

RAFT-Click Chemistry: The dithiobenzoate end-group can be transformed into other functional groups, such as thiols, which can then participate in various click reactions like thiol-yne or thiol-ene coupling. mdpi.com This approach has been used to create polymers with desired functionalities and to broaden the applications of known polymers. mdpi.com However, the efficiency of these transformations can depend on the polymer backbone. For example, the aminolysis of dithiobenzoate end-groups in polystyrene and polymethylmethacrylate follows different pathways. nih.gov

RAFT-ATRP: A concurrent Atom Transfer Radical Polymerization (ATRP) and RAFT process has been successfully demonstrated using cumyl dithiobenzoate. cmu.edu In this hybrid system, the dithiobenzoate acts as both an initiator/dormant species for ATRP and a chain transfer agent for RAFT. cmu.edu This approach offers the advantage of forming no new chains from added radical initiators, allowing for the preparation of higher molecular weight copolymers. cmu.edu The balance between the RAFT and ATRP mechanisms depends on the monomer, the structure of the RAFT agent, and the catalyst used. cmu.edu

Development of High-Throughput and Automated Polymerization Platforms

The demand for novel polymers for a wide range of applications has spurred the development of high-throughput and automated platforms for polymer synthesis. rsc.orgchemrxiv.orgresearchgate.net These platforms enable the rapid screening of large libraries of polymers, accelerating the discovery of new materials. rsc.orgrsc.org

Oxygen-tolerant polymerization techniques, such as Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain-Transfer (PET-RAFT), have been instrumental in the development of these automated systems. rsc.orgd-nb.info These methods allow for polymerizations to be performed in well-plate formats on the benchtop, significantly increasing throughput. rsc.orgrsc.org

Key features of these automated platforms include:

Robotic Liquid Handling: Automated systems can dispense reagents into well plates with high precision, eliminating human error and reducing the time required for sample preparation. rsc.orgrsc.org

Automated Initiation and Monitoring: Custom-designed lightboxes can provide individual control over photoinitiation in each well, and online monitoring of reactions can be achieved through techniques like fluorescence tracking. rsc.orgrsc.org

Integration with Analytical Tools: Automated platforms can be coupled with inline analysis techniques like NMR and Size Exclusion Chromatography (SEC) for real-time kinetic screening of polymerizations. digitellinc.com

These platforms have been successfully used for the synthesis of homopolymers, copolymers, and even for post-polymerization modifications. rsc.orgd-nb.info The integration of machine learning algorithms with these robotic platforms has the potential to create self-driving labs for autonomous polymer discovery. rsc.org

Exploration of Novel Monomer Systems and Advanced Material Applications

The ability to polymerize a wide variety of monomers is a key advantage of RAFT polymerization. Research is continuously exploring the use of this compound and similar agents with new and unconventional monomer systems to create materials with advanced properties.

Renewable Monomers: There is a growing interest in using renewable feedstocks for polymer synthesis. ethz.ch Lignin-derived monomers, for example, have been successfully polymerized using RAFT. ethz.ch Optimizing the RAFT agent by introducing electron-withdrawing groups has been shown to improve control over the polymerization of these monomers, leading to bio-based block copolymers with low dispersity. ethz.ch

Challenging Monomers: As mentioned earlier, RAFT has been adapted to handle challenging monomers like acrylonitrile through the design of specialized dithiobenzoate agents. acs.org This opens up possibilities for creating polyacrylonitrile-based materials with well-defined structures for applications such as carbon fibers. acs.org

Functional Monomers: The synthesis of polymers with specific functionalities is crucial for applications in fields like drug delivery and nanotechnology. RAFT polymerization with functional monomers allows for the creation of well-defined polymers with reactive side chains or end-groups that can be further modified.

The polymers synthesized using this compound and related agents have found applications in a variety of advanced materials, including:

Drug Delivery: Amorphous solid dispersions for oral drug delivery. nih.gov

Nanomaterials: Block copolymers that self-assemble into nanostructured materials.

Surface Modification: Grafting polymers from surfaces to create functional coatings. researchgate.net

The continued exploration of novel monomer systems in conjunction with the precise control offered by this dithiobenzoate RAFT agent promises to yield a new generation of advanced materials with tailored properties for a multitude of applications.

Q & A

Q. What are the established synthetic routes for 1-cyano-1-cyclohexyl dithiobenzoate, and what key parameters influence yield?

Synthesis typically involves reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques. A critical step is the use of dithiobenzoate-functionalized chain-transfer agents (CTAs), where the thiocarbonylthio group enables controlled radical polymerization. Key parameters include monomer-to-CTA ratios, temperature (e.g., 90°C for styrene polymerization), and solvent choice (e.g., dioxane). Side reactions, such as unintended cleavage of the dithiobenzoate group, can reduce yield and require optimization of reaction time and initiator concentration (e.g., VA-086) .

Q. How can researchers verify the purity and structural integrity of this compound?

UV-vis spectroscopy is used to confirm the presence of the dithiobenzoate group via its characteristic π–π* transition absorption band at ~300–310 nm. Complementary techniques include:

  • 1H NMR : To identify terminal hydroxyl or cyano groups and monitor polymerization progress.
  • GPC/SEC : For molecular weight distribution analysis, ensuring low polydispersity (PDI < 1.4) in RAFT-derived polymers .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in RAFT polymerization kinetics?

The dithiobenzoate group mediates radical stability and chain-transfer efficiency. Electron paramagnetic resonance (EPR) spectroscopy reveals interactions between the CTA and propagating radicals (e.g., styrene-derived radicals). Rate retardation phenomena may arise from radical stabilization by the dithiobenzoate moiety, which slows chain propagation. Computational modeling (e.g., ab initio methods) can further elucidate transition states during fragmentation steps .

Q. How can researchers resolve contradictions in molecular weight data during RAFT polymerization with this compound?

Discrepancies between theoretical and observed molecular weights often stem from side reactions, such as premature termination or CTA decomposition. Strategies include:

  • Time-course GPC analysis : To track molecular weight evolution and identify degradation points.
  • MALDI-TOF MS : To detect unintended cleavage products (e.g., mid-chain fragmentation in styrene polymers).
  • Optimized initiator ratios : Reducing radical flux minimizes side reactions .

Q. What advanced analytical methods are suitable for studying the compound’s interactions in complex systems?

  • Single-crystal X-ray diffraction : For resolving crystal structures of derivatives (e.g., cyclohexyl-based polymers), though this requires suitable crystalline samples .
  • EPR spectroscopy : To monitor radical intermediates in real-time during polymerization .
  • QSPR/Neural network modeling : For predicting physicochemical properties (e.g., solubility, reactivity) based on quantum-chemical data .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Accelerated degradation studies : Expose the compound to heat, light, or humidity and analyze degradation products via LC-MS.
  • UV-vis stability assays : Monitor absorbance changes over time to detect decomposition of the dithiobenzoate group .
  • Storage recommendations : Keep in inert atmospheres (argon) at –20°C to prevent oxidation of the thiocarbonylthio group .

Q. What strategies mitigate challenges in synthesizing functionalized polymers using this CTA?

  • End-group modification : Post-polymerization reactions (e.g., acrylation of terminal hydroxyl groups) enable tailored applications (e.g., hydrogels).
  • Monomer selection : Polar monomers like N-isopropylacrylamide (NIPAM) show higher conversion rates (>87%) and lower PDIs compared to styrene .

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